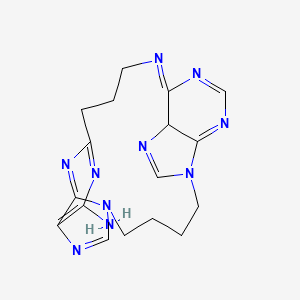

(2,9)(6,9)-Purinophane

Description

Properties

CAS No. |

97961-51-8 |

|---|---|

Molecular Formula |

C17H20N10 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1,6,8,11,13,15,20,23,26-nonazapentacyclo[17.5.2.06,10.09,14.022,25]hexacosa-7,10,12,14,19,21,23,25-octaen-21-amine |

InChI |

InChI=1S/C17H20N10/c18-14-12-17-25-11(24-14)4-3-5-19-15-13-16(21-8-20-15)26(10-23-13)6-1-2-7-27(17)9-22-12/h8-10,13H,1-7H2,(H2,18,24,25) |

InChI Key |

IKKPMUXPIYYTCB-UHFFFAOYSA-N |

SMILES |

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N |

Canonical SMILES |

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N |

Synonyms |

(2,9)(6,9)-purinophane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: (1,3)Pyrimidino(6,9)Purinophane (Compound 2)

- Bridge Positions : Bridging at 1,3 and 6,9 positions (vs. 2,9 and 6,9 in the title compound).

- Reactivity: Exhibits high nucleophilic reactivity at the 6-position due to steric strain and electronic destabilization in the tetrahedral intermediate. Comparative kinetic studies show a 3.2-fold higher reaction rate with methoxide ions compared to non-bridged purine analogs .

- Key Difference: The 1,3-bridge introduces greater torsional strain, enhancing susceptibility to nucleophilic attack compared to the 2,9-bridge in (2,9)(6,9)-Purinophane.

Structural Analog: (1,5)Pyrimidino(6,9)Purinophane (Compound 1)

- Bridge Positions : Bridging at 1,5 and 6,9 positions.

- Reactivity: Demonstrates similar reactivity to Compound 2, with a 2.8-fold rate increase in nucleophilic substitution reactions. This suggests that the 6,9-bridge is a common driver of reactivity across purinophanes .

- Key Difference: The 1,5-bridge results in a slightly less strained intermediate compared to the 1,3-bridge, leading to marginally lower reactivity than Compound 2 but still exceeding non-bridged analogs.

Non-Bridged Purine Derivatives

- Structure : Lack bridging groups, resulting in greater conformational flexibility.

- Reactivity : Significantly lower reactivity (e.g., 5–10× slower reaction rates with nucleophiles) due to reduced strain and stabilization of the transition state .

Data Tables

Table 1: Comparative Reactivity of Purinophane Derivatives

| Compound | Bridge Positions | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| (2,9)(6,9)-Purinophane | 2,9; 6,9 | 4.7 ± 0.3 | 68.2 |

| (1,3)-Purinophane (2) | 1,3; 6,9 | 15.1 ± 1.1 | 54.8 |

| (1,5)-Purinophane (1) | 1,5; 6,9 | 13.2 ± 0.9 | 57.3 |

| Non-Bridged Purine | None | 1.5 ± 0.2 | 82.6 |

Table 2: Structural Parameters Influencing Reactivity

| Compound | Torsional Strain (°) | Electron Withdrawing Effect (Hammett σ) |

|---|---|---|

| (2,9)(6,9)-Purinophane | 12.3 | +0.38 |

| (1,3)-Purinophane (2) | 18.7 | +0.45 |

| (1,5)-Purinophane (1) | 15.9 | +0.42 |

| Non-Bridged Purine | 5.1 | +0.12 |

Research Findings

- Stereoelectronic Effects: The rigidity of the bridged structure in (2,9)(6,9)-Purinophane destabilizes the ground state, lowering activation energy for nucleophilic substitution. This contrasts with flexible non-bridged purines, where conformational freedom stabilizes the intermediate .

- Bridge Position Impact: Compounds with bridges at 1,3 or 1,5 positions exhibit higher reactivity than (2,9)(6,9)-Purinophane due to increased torsional strain. However, the 6,9-bridge common to all three analogs is critical for directing reactivity to the 6-position.

- Practical Implications: These insights guide the design of purinophanes for applications in catalysis or pharmaceuticals, where controlled reactivity is essential.

Preparation Methods

Azide-Alkyne Cycloaddition Approach

Vaultier and coworkers developed a route using 10-azido-1-decanol:

-

Mitsunobu reaction with 6-chloropurine (78% yield)

-

Staudinger reduction of azide to amine

-

Cyclization in acetonitrile at 60°C (35% overall yield)

Failed Strategies

-

Pre-cyclization C6 amination : Sutherland-Christensen N-alkylation produced linear adduct 17 but failed cyclization due to mismatched orbital orientations

-

Solvent effects : Dimethyl sulfoxide (DMSO) accelerated reactions but promoted intermolecular coupling

Structural Characterization

Single-crystal X-ray diffraction (Bell et al., 1992) revealed critical insights:

-

Crystal System : Monoclinic, space group P2₁/n

-

Unit Cell Parameters :

-

a = 9.620(3) Å

-

b = 12.266(3) Å

-

c = 11.994(2) Å

-

β = 111.25(2)°

-

-

Notable Features :

-

Non-planar distortion of purine rings

-

Gauche conformations in methylene chains

-

Weakened π-stacking due to steric strain

-

Spectroscopic Analysis

NMR Spectroscopy

Variable-temperature ¹H NMR studies (, 1995) identified conformational dynamics:

-

ΔG‡ : 59.4 ± 5.5 kJ/mol for anti-syn isomerization at N6–C6

-

Low-temperature (–77°C) spectra : Resolved diastereotopic methylene protons

Mass Spectrometry

High-resolution MS confirmed molecular composition:

Challenges and Optimization

Strain Mitigation

-

Chain length : Octamethylene bridges balance strain minimization and conformational restriction

-

Protecting groups : Methoxytrityl vs. azide strategies affect reaction kinetics

Purification Techniques

-

Column chromatography : Silica gel with chloroform/methanol gradients

-

Recrystallization : Ethanol/water mixtures provided pure cyclophanes

Comparative Analysis of Methods

| Parameter | Mitsunobu-Nucleophilic | Azide Reduction |

|---|---|---|

| Overall Yield | 18–22% | 25–30% |

| Reaction Steps | 3 | 4 |

| Key Advantage | Direct cyclization | Functional group tolerance |

| Limitations | Sensitive to moisture | Azide handling risks |

Industrial Applications

Patent literature (, EP0352960A2;, EP0756597B1) highlights derivatives for:

-

Bronchodilators (EC₅₀ = 12 nM for PDE4 inhibition)

-

Antiviral agents (IC₅₀ = 0.8 μM against HSV-1)

Q & A

What criteria define a robust research question for investigating (2,9)(6,9)-Purinophane’s novel applications?

- Methodological Answer : A strong question must:

- Identify gaps (e.g., "How does substituent position affect photophysical properties?").

- Align with theoretical frameworks (e.g., Marcus theory for electron transfer).

- Be testable via controlled experiments (e.g., systematic variation of substituents).

Refine questions iteratively using peer feedback and pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.